molecular formula C10H20N2O B13183841 3-Amino-2-cycloheptylpropanamide

3-Amino-2-cycloheptylpropanamide

Cat. No.: B13183841
M. Wt: 184.28 g/mol
InChI Key: IRNUWBPXSAAYIW-UHFFFAOYSA-N
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Description

3-Amino-2-cycloheptylpropanamide is an organic compound characterized by the presence of an amino group, a cycloheptyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cycloheptylpropanamide typically involves the reaction of cycloheptanone with a suitable amine under controlled conditions. One common method involves the reductive amination of cycloheptanone with 3-aminopropanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cycloheptylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-cycloheptylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Amino-2-cycloheptylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation or microbial growth .

Comparison with Similar Compounds

    3-Amino-2-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    3-Amino-2-cyclopentylpropanamide: Contains a cyclopentyl ring.

    3-Amino-2-cyclooctylpropanamide: Features a cyclooctyl ring.

Uniqueness: 3-Amino-2-cycloheptylpropanamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-2-cycloheptylpropanamide

InChI

InChI=1S/C10H20N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)

InChI Key

IRNUWBPXSAAYIW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)C(=O)N

Origin of Product

United States

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